molecular formula C14H11ClN2O2 B2910110 (5E)-4-(4-chlorophenyl)-5-[(dimethylamino)methylidene]-2-oxo-2,5-dihydrofuran-3-carbonitrile CAS No. 50691-20-8

(5E)-4-(4-chlorophenyl)-5-[(dimethylamino)methylidene]-2-oxo-2,5-dihydrofuran-3-carbonitrile

Cat. No.: B2910110
CAS No.: 50691-20-8
M. Wt: 274.70 g/mol
InChI Key: WVPVOFWFIWRJMZ-UHFFFAOYSA-N
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Description

(5E)-4-(4-chlorophenyl)-5-[(dimethylamino)methylidene]-2-oxo-2,5-dihydrofuran-3-carbonitrile ( 50691-20-8) is an organic compound with the molecular formula C14H11ClN2O2 and a molecular weight of 274.70 . This carbonitrile derivative features a furanone core structure substituted with a 4-chlorophenyl group and a (dimethylamino)methylidene moiety at the 4 and 5 positions, respectively, making it a valuable scaffold in medicinal chemistry and drug discovery research . The compound is offered as a liquid and should be stored in a tightly closed container in a dry, cool, and well-ventilated place [citation:2). Its structure is related to other biologically active molecules, such as polymorphic intermediates like ROY (5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile), highlighting its potential utility in the study of solid-form diversity and crystal engineering . Researchers employ this and similar building blocks for the synthesis of more complex heterocyclic systems and in the exploration of structure-activity relationships. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

50691-20-8

Molecular Formula

C14H11ClN2O2

Molecular Weight

274.70 g/mol

IUPAC Name

4-(4-chlorophenyl)-5-(dimethylaminomethylidene)-2-oxofuran-3-carbonitrile

InChI

InChI=1S/C14H11ClN2O2/c1-17(2)8-12-13(11(7-16)14(18)19-12)9-3-5-10(15)6-4-9/h3-6,8H,1-2H3

InChI Key

WVPVOFWFIWRJMZ-UHFFFAOYSA-N

SMILES

CN(C)C=C1C(=C(C(=O)O1)C#N)C2=CC=C(C=C2)Cl

Canonical SMILES

CN(C)C=C1C(=C(C(=O)O1)C#N)C2=CC=C(C=C2)Cl

solubility

not available

Origin of Product

United States

Preparation Methods

The synthesis of (5E)-4-(4-chlorophenyl)-5-[(dimethylamino)methylidene]-2-oxo-2,5-dihydrofuran-3-carbonitrile typically involves multiple steps, including the formation of the furan ring and the introduction of the chlorophenyl and dimethylamino groups. The reaction conditions often require specific catalysts and solvents to achieve the desired product. Industrial production methods may involve scaling up these synthetic routes while ensuring the purity and yield of the compound.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(5E)-4-(4-chlorophenyl)-5-[(dimethylamino)methylidene]-2-oxo-2,5-dihydrofuran-3-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and in the development of new materials.

    Biology: The compound’s interactions with biological molecules are studied to understand its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly for its pharmacological properties.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (5E)-4-(4-chlorophenyl)-5-[(dimethylamino)methylidene]-2-oxo-2,5-dihydrofuran-3-carbonitrile exerts its effects involves interactions with molecular targets and pathways. These interactions can influence various biological processes, making the compound a subject of interest in pharmacological research. The exact molecular targets and pathways involved depend on the specific application and context of the research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Compound A belongs to a class of dihydrofuran and fused-ring carbonitriles. Key structural analogues include:

Compound Name Structure Molecular Formula Molecular Weight (g/mol) Key Substituents Physical Properties
Compound A Dihydrofuran-3-carbonitrile C₁₄H₁₀ClN₂O₂ 282.70 4-Chlorophenyl, dimethylamino-methylidene Not reported in evidence
Compound 1E () Chromene-3-carbonitrile C₁₇H₁₄N₂O₂ 278.31 4-Methylphenyl, -NH₂, -OH Yellow solid, m.p. 223–227°C, IR: 3,464 cm⁻¹ (–NH₂), 2,204 cm⁻¹ (–CN)
Compound B () Pyridine-3-carbonitrile C₂₂H₁₇N₃O₇S 467.45 3-Nitrophenyl, sulfone, furan Not reported
Metabolite () Dihydrofuran-acetate derivative C₃₀H₂₀O₁₂ ~572.48 Multiple hydroxyl, carboxyl, and fused rings Not reported

Key Structural Differences :

  • Core Ring: Compound A has a dihydrofuran ring, while Compound 1E () features a chromene (benzopyran) system. The chromene structure confers greater aromaticity and rigidity compared to the non-aromatic dihydrofuran .
  • Substituents: The 4-chlorophenyl group in Compound A is electron-withdrawing, contrasting with the electron-donating 4-methylphenyl group in Compound 1E.
Electronic and Physicochemical Properties
  • In contrast, Compound 1E’s hydroxyl (–OH) and amine (–NH₂) groups introduce hydrogen-bonding capabilities .
  • Solubility: The dimethylamino group in Compound A likely improves aqueous solubility relative to the purely aromatic Compound B. However, the nitro group in Compound B may reduce solubility due to increased molecular planarity .
Crystallographic and Hydrogen-Bonding Behavior
  • Hydrogen Bonding : Compound A’s carbonyl and nitrile groups may form hydrogen bonds with biological targets or crystal lattice neighbors, as seen in similar systems .
  • Ring Puckering : The dihydrofuran ring’s puckering (quantified via Cremer-Pople parameters) could influence molecular packing and stability, as described in .

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